5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound that features a pyridine ring substituted with a boronic ester group. This compound is of significant interest in organic synthesis due to its versatility and reactivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Scientific Research Applications
5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is widely used in scientific research, including:
Chemistry: As a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: In the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: For the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In the production of advanced materials and polymers with specific properties.
Mechanism of Action
Target of Action
Compounds of this class are often used in organic synthesis as reagents and catalysts .
Mode of Action
Similar compounds are known to participate in borylation reactions, where they interact with other molecules to form boronate esters .
Biochemical Pathways
It’s known that similar compounds are involved in various carbon-carbon bond-forming reactions in organic synthesis .
Result of Action
As a reagent and catalyst in organic synthesis, it’s likely to facilitate the formation of new compounds .
Action Environment
The action of 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be influenced by various environmental factors. For instance, it’s known to be soluble in organic solvents such as chloroform, ether, and dichloromethane . It’s also stable under normal conditions but may hydrolyze in a humid environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of 5-methyl-2-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous media.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Organolithium or Grignard reagents under anhydrous conditions.
Major Products
Oxidation: 5-Methyl-2-pyridineboronic acid.
Reduction: 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- 2-Aminopyridine-5-boronic acid pinacol ester
Uniqueness
5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly for the formation of complex molecules with high precision.
Properties
IUPAC Name |
5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c1-9-6-7-10(14-8-9)13-15-11(2,3)12(4,5)16-13/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURLLHHERKWUHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655170 | |
Record name | 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1101205-22-4 | |
Record name | 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methylpyridine-2-boronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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